Cas no 86-92-0 (2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-Pyrazol-3-one)

2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one is a heterocyclic organic compound featuring a pyrazolone core structure with methyl and p-tolyl substituents. This compound is of interest in synthetic chemistry due to its versatility as a building block for pharmaceuticals, agrochemicals, and functional materials. Its structural framework allows for further derivatization, enabling the synthesis of biologically active molecules. The presence of both electron-donating and hydrophobic groups enhances its reactivity in condensation and cyclization reactions. It is commonly utilized in the development of analgesic and anti-inflammatory agents, owing to its pyrazolone pharmacophore. The compound exhibits moderate stability under standard conditions, facilitating handling and storage in laboratory settings.
2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-Pyrazol-3-one structure
86-92-0 structure
Product Name:2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-Pyrazol-3-one
CAS No:86-92-0
MF:C11H12N2O
MW:188.225782394409
MDL:MFCD00035708
CID:34396
PubChem ID:66591
Update Time:2025-06-08

2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-Pyrazol-3-one Chemical and Physical Properties

Names and Identifiers

    • 3-Methyl-1-(p-tolyl)-1H-pyrazol-5(4H)-one
    • 3-Methyl-1-(p-tolyl)-2-pyrazolin-5-one
    • 2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-Pyrazol-3-one
    • 3-Methyl-1-P-Tolyl-5-Pyrazolone
    • 5-methyl-2-(4-methylphenyl)-4H-pyrazol-3-one
    • 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-methylphenyl)-
    • 1-(p-Tolyl)-3-methyl-5-pyrazolone
    • 3-Methyl-1-p-tolyl-pyrazolin-5-one
    • 2-Pyrazolin-5-one, 3-methyl-1-p-tolyl-
    • 5-Methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one
    • IOQOLGUXWSBWHR-UHFFFAOYSA-N
    • 2-Pyrazolin-5-one, 3-methyl-1-(4-methylphenyl)-
    • 3-Methyl-1-(p-tolyl)-2-pyrazolin
    • 2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one (ACI)
    • 2-Pyrazolin-5-one, 3-methyl-1-p-tolyl- (6CI, 7CI, 8CI)
    • 1-(p-Tolyl)-3-methylpyrazolone-5
    • 1-p-Tolyl-3-methyl-5-pyrazolone
    • 3-Methyl-1-(4-methylphenyl)-2-pyrazolin-5-one
    • 3-Methyl-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-one
    • 3-Methyl-1-(4-methylphenyl)-5-pyrazolone
    • MDL: MFCD00035708
    • Inchi: 1S/C11H12N2O/c1-8-3-5-10(6-4-8)13-11(14)7-9(2)12-13/h3-6H,7H2,1-2H3
    • InChI Key: IOQOLGUXWSBWHR-UHFFFAOYSA-N
    • SMILES: O=C1CC(C)=NN1C1C=CC(C)=CC=1
    • BRN: 0610651

Computed Properties

  • Exact Mass: 188.09500
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 1.6
  • Topological Polar Surface Area: 32.7

Experimental Properties

  • Color/Form: Uncertain
  • Density: 1.1124 (rough estimate)
  • Melting Point: 136.0 to 142.0 deg-C
  • Boiling Point: 323.23°C (rough estimate)
  • Refractive Index: 1.5850 (estimate)
  • PSA: 32.67000
  • LogP: 1.60820
  • Solubility: Uncertain

2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-Pyrazol-3-one Security Information

  • Hazard Category Code: 22
  • RTECS:UQ9680000
  • Hazardous Material Identification: Xn

2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-Pyrazol-3-one Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-Pyrazol-3-one Pricemore >>

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2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-Pyrazol-3-one Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Acetic acid ;  24 h, 120 °C
Reference
Electrochemical Oxidative Cross-Coupling of Pyrazolones and Diselenides to Construct C-Se Bonds
Lu, Fangling ; et al, Asian Journal of Organic Chemistry, 2023, 12(2),

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Anthraquinone ,  Palladium diacetate Solvents: Chlorobenzene ;  6 h, 110 °C
Reference
Synthesis of pyrazolones and pyrazoles via Pd-catalyzed aerobic oxidative dehydrogenation
Zhu, Ye-Fu; et al, Tetrahedron Letters, 2019, 60(17), 1202-1205

Production Method 3

Reaction Conditions
1.1 Solvents: Acetic acid ;  1 h, 100 °C
Reference
Enantioselective Michael Addition of Pyrazolin-5-ones to β-CF3-β-Disubstituted Nitroalkenes Catalyzed by Squaramide Organocatalyst
Lai, Xiaoyan; et al, Synlett, 2016, 27(13), 1983-1988

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: N,N′-Dimethylethylenediamine ,  Cuprous iodide Solvents: Acetonitrile ;  overnight, reflux
Reference
Regioselective synthesis of heteroaryl triflones by LDA (lithium diisopropylamide)-mediated anionic thia-Fries rearrangement
Xu, Xiu-Hua; et al, Organic Letters, 2012, 14(10), 2544-2547

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium acetate Solvents: Acetic acid ;  5 - 10 h, reflux; cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7, cooled
Reference
Novel hybrids of 3-n-butylphthalide and edaravone: Design, synthesis and evaluations as potential anti-ischemic stroke agents
Sheng, Xiao; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(17), 3535-3540

Production Method 6

Reaction Conditions
1.1 Solvents: Ethanol ;  reflux
Reference
Structure-activity relationship of 3-methyl-1-phenyl-2-pyrazolin-5-one (edaravone)
Watanabe, Kazutoshi; et al, Redox Report, 2003, 8(3), 151-155

Production Method 7

Reaction Conditions
1.1 Reagents: Acetic acid Solvents: Ethanol ;  45 - 50 °C
Reference
Structure-activity relationships of pyrazole-4-carbodithioates as antibacterials against methicillin-resistant Staphylococcus aureus
Majed, Hiwa; et al, Bioorganic & Medicinal Chemistry Letters, 2018, 28(22), 3526-3528

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium acetate Solvents: Acetic acid ;  overnight, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7 - 8, cooled
Reference
Synthesis of herbicide candidate through optimization of quinclorac with 3-methyl-1H-pyrazol-5-yl
Luo, Dingfeng; et al, Frontiers in Chemistry (Lausanne, 2021, 9,

Production Method 9

Reaction Conditions
1.1 Catalysts: Di-μ-chlorobis[(1,2,3-η)-1-phenyl-2-propen-1-yl]dipalladium ,  Mor-DalPhos Solvents: Toluene ;  5 min, rt
1.2 Reagents: Sodium tert-butoxide ,  Hydrazine hydrate (1:1) ;  1 h, 90 °C
1.3 Reagents: Acetic acid ;  45 min, 120 °C
Reference
Diversification of edaravone via palladium-catalyzed hydrazine cross-coupling: Applications against protein misfolding and oligomerization of beta-amyloid
MacLean, Mark A.; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(1), 100-104

Production Method 10

Reaction Conditions
1.1 Reagents: 1H-Benzotriazole Solvents: Dichloromethane ;  overnight, rt
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  overnight, reflux
2.1 Reagents: Potassium carbonate Catalysts: Anthraquinone ,  Palladium diacetate Solvents: Chlorobenzene ;  6 h, 110 °C
Reference
Synthesis of pyrazolones and pyrazoles via Pd-catalyzed aerobic oxidative dehydrogenation
Zhu, Ye-Fu; et al, Tetrahedron Letters, 2019, 60(17), 1202-1205

Production Method 11

Reaction Conditions
1.1 Catalysts: Di-μ-chlorobis[(1,2,3-η)-1-phenyl-2-propen-1-yl]dipalladium ,  Mor-DalPhos Solvents: Toluene ;  5 min, rt
1.2 Reagents: Sodium tert-butoxide ,  Hydrazine hydrate (1:1) ;  1 h, 90 °C
2.1 Reagents: Acetic acid ;  45 min, 120 °C
Reference
Diversification of edaravone via palladium-catalyzed hydrazine cross-coupling: Applications against protein misfolding and oligomerization of beta-amyloid
MacLean, Mark A.; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(1), 100-104

Production Method 12

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  pH 7 - 8, rt
2.1 Solvents: Ethanol ;  60 °C
Reference
Design, Synthesis and Anti-tobacco Mosaic Virus (TMV) Activity of 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives
Xiao, Jin-Jing; et al, Molecules, 2015, 20(1), 807-821

2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-Pyrazol-3-one Raw materials

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Amadis Chemical Company Limited
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(CAS:86-92-0)2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-Pyrazol-3-one
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(CAS:86-92-0)2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one
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(CAS:86-92-0)1-(4-甲基苯基)-3-甲基-5-吡唑啉酮
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:40
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Additional information on 2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-Pyrazol-3-one

2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-Pyrazol-3-one (CAS No. 86-92-0): An Overview of Its Structure, Properties, and Applications

2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-Pyrazol-3-one (CAS No. 86-92-0) is a versatile compound with a wide range of applications in the fields of chemistry, biology, and pharmacology. This compound, also known as Mefenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that has been extensively studied for its analgesic and anti-inflammatory properties. In this article, we will delve into the chemical structure, physical and chemical properties, and the latest research findings related to this compound.

Chemical Structure and Properties

The molecular formula of 2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-Pyrazol-3-one is C11H13NO2, with a molecular weight of 191.22 g/mol. The compound features a pyrazolone ring system substituted with a methyl group at the 5-position and a 4-methylphenyl group at the 2-position. The presence of these functional groups contributes to its unique chemical and biological properties.

The compound is a white crystalline solid that is slightly soluble in water but highly soluble in organic solvents such as ethanol and acetone. Its melting point ranges from 167 to 170°C, making it suitable for various chemical reactions and formulations. The stability of Mefenamic acid under different conditions has been well-documented, which is crucial for its use in pharmaceutical applications.

Pharmacological Properties and Mechanisms of Action

Mefenamic acid is primarily known for its analgesic and anti-inflammatory effects. It exerts these effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are key mediators of pain and inflammation in the body. By reducing the levels of prostaglandins, Mefenamic acid effectively alleviates pain and reduces inflammation.

Recent studies have also explored the potential of Mefenamic acid in treating other conditions beyond pain and inflammation. For instance, research has shown that it may have neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.

Clinical Applications and Research Developments

In clinical settings, Mefenamic acid is commonly used to manage mild to moderate pain associated with conditions such as dysmenorrhea (painful menstruation), postoperative pain, and rheumatoid arthritis. Its effectiveness in these applications has been well-established through numerous clinical trials.

A recent study published in the Journal of Clinical Pharmacology evaluated the efficacy and safety of Mefenamic acid in treating acute pain following dental surgery. The results showed that patients who received Mefenamic acid experienced significant pain relief with minimal side effects compared to placebo or other NSAIDs.

Beyond its traditional uses, ongoing research is exploring new applications for Mefenamic acid. For example, a study published in the Journal of Neuroinflammation investigated its potential as an adjuvant therapy in treating multiple sclerosis (MS). The findings suggested that Mefenamic acid's anti-inflammatory properties could help reduce disease progression by modulating immune responses.

Safety and Toxicity Profile

The safety profile of Mefenamic acid is generally favorable when used at recommended doses. Common side effects include gastrointestinal discomfort, dizziness, and headache. However, like all NSAIDs, it can cause more serious side effects such as gastrointestinal bleeding or kidney damage if not used appropriately.

To minimize these risks, healthcare providers should carefully consider patient history and monitor for any adverse reactions during treatment. Recent guidelines from the American College of Rheumatology recommend using the lowest effective dose for the shortest duration necessary to achieve therapeutic benefits.

FUTURE DIRECTIONS AND CONCLUSIONS

The ongoing research into the diverse biological activities ofMefenamic acid suggests that it may have broader therapeutic applications beyond its current use as an NSAID. As new studies continue to uncover its potential benefits in areas such as neuroprotection and immunomodulation, there is growing interest in developing novel formulations or combination therapies that leverage its unique properties.

In conclusion,< strong >2 ,4 -Dihydro -5 -methyl -2 -(4 -methylphenyl ) -3H -Pyrazol -3 -one (CAS No .86 -92 -0 )is a multifaceted compound with significant implications for both basic science research and clinical practice .Its well-established safety profile ,combined with emerging evidence supporting its efficacy in treating various conditions ,makes it an important molecule to watch in the coming years .Further research will undoubtedly continue to expand our understanding of this fascinating compound . p > article > < /response >

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Amadis Chemical Company Limited
(CAS:86-92-0)2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-Pyrazol-3-one
A841881
Purity:99%
Quantity:5kg
Price ($):362.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:86-92-0)2,4-Dihydro-5-methyl-2-(4-methylphenyl)-3H-pyrazol-3-one
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Purity:99.9%
Quantity:200kg
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